

The Discovery and History of Rubidium Isotopes: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rubidium-85

Cat. No.: B076637

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the discovery and history of rubidium and its isotopes. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the element's origins, the identification of its isotopic forms, and the experimental methodologies that have been pivotal in this journey of discovery. The document summarizes key quantitative data in structured tables, details significant experimental protocols, and employs visualizations to illustrate complex processes and relationships, adhering to a high standard of technical accuracy and presentation.

The Discovery of Rubidium

The story of rubidium begins in 1861 in Heidelberg, Germany, with the pioneering work of Robert Bunsen and Gustav Kirchhoff.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Their discovery was made possible by a revolutionary analytical technique they had developed a year prior: flame spectroscopy.[\[1\]](#)[\[5\]](#)[\[9\]](#)

The Advent of Spectroscopy

Frustrated by the limitations of traditional chemical analysis in distinguishing between elements with similar properties, Bunsen and Kirchhoff devised the spectroscope.[\[5\]](#)[\[10\]](#) This instrument utilized a prism to disperse the light emitted from a substance when heated in a flame, revealing a unique spectrum of colored lines for each element.[\[10\]](#)[\[11\]](#)

The Tell-Tale Red Lines

While analyzing the mineral lepidolite, a type of mica, Bunsen and Kirchhoff observed two prominent, deep red spectral lines that did not correspond to any known element.[\[2\]](#)[\[6\]](#)[\[7\]](#) This led them to conclude they had discovered a new element. They named it rubidium, derived from the Latin word "rubidus," meaning "deepest red," in honor of its characteristic spectral signature.[\[12\]](#)[\[2\]](#)[\[3\]](#)

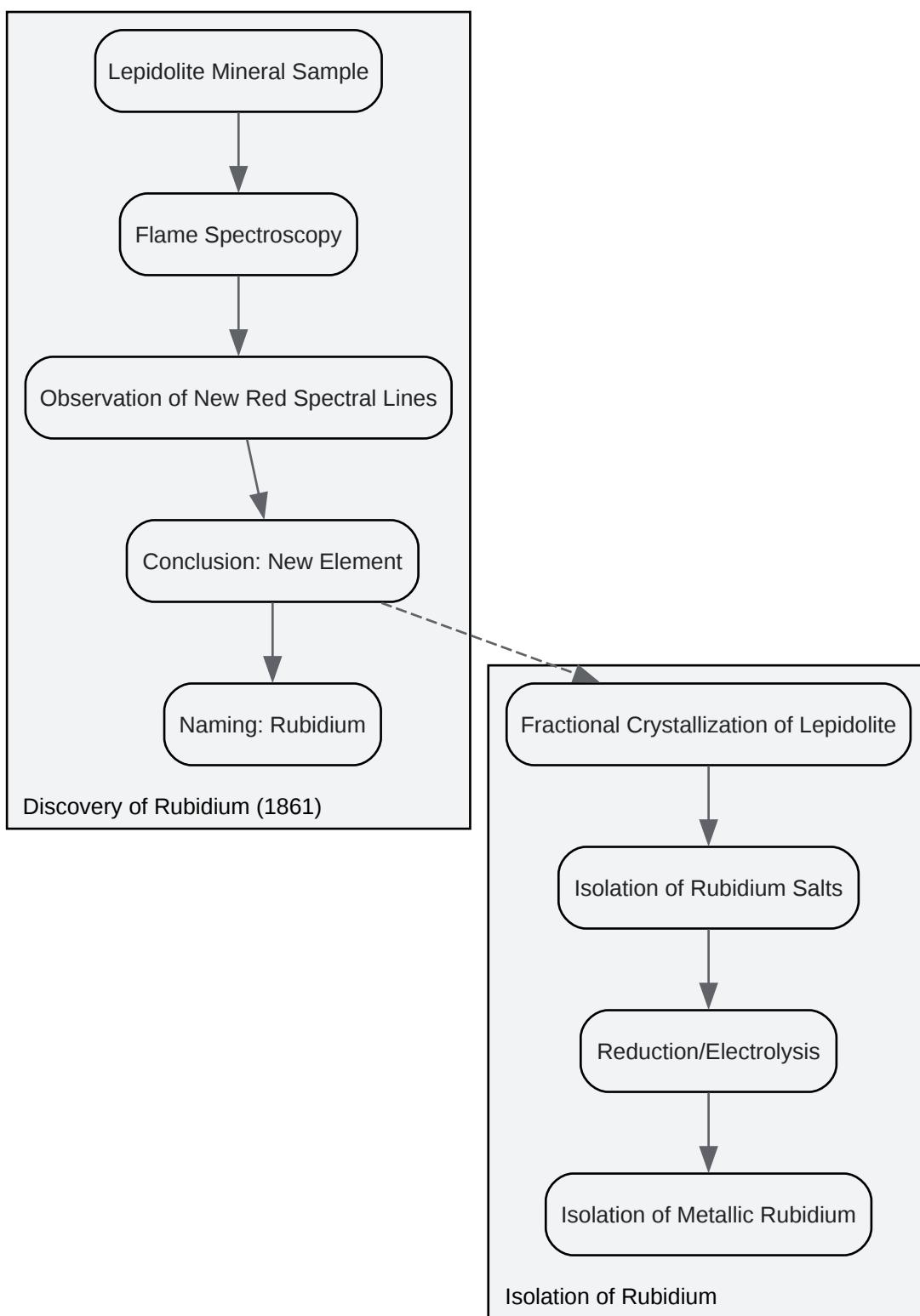
Experimental Protocol: The Discovery of Rubidium

The following protocol outlines the general steps undertaken by Bunsen and Kirchhoff in their discovery of rubidium.

1.3.1. Sample Preparation and Initial Analysis:

- Sample: The primary material was the mineral lepidolite.[\[4\]](#)[\[6\]](#)
- Initial Observation: A small sample of lepidolite was introduced into the non-luminous flame of a Bunsen burner.
- Spectroscopic Analysis: The light emitted from the flame was passed through the slit of a spectroscope, collimated into a beam, and dispersed by a prism. Observation through a telescope revealed the characteristic atomic emission spectrum.[\[10\]](#)[\[11\]](#)

1.3.2. Isolation of Rubidium Salts:


- Mineral Digestion: A large quantity of lepidolite (around 150 kg) was processed to extract a sufficient amount of the new element.[\[4\]](#)[\[6\]](#) The mineral was likely digested with strong acids to bring the alkali metals into solution.
- Fractional Crystallization: Bunsen and Kirchhoff exploited the slight differences in the solubility of the chloroplatinate salts of the alkali metals. By adding chloroplatinic acid to the solution containing the dissolved alkali metals, they could selectively precipitate potassium, rubidium, and cesium as their respective chloroplatinate salts. Through a meticulous process of repeated crystallization, they were able to separate the less soluble rubidium chloroplatinate from the more soluble potassium salt.[\[7\]](#)

- Purification: The separated rubidium chloroplatinate was further purified through repeated washing and recrystallization.

1.3.3. Isolation of Metallic Rubidium:

- Reduction of Rubidium Salts: Bunsen later successfully isolated metallic rubidium by heating rubidium hydrogen tartrate with carbon.[\[3\]](#)
- Electrolysis: He also attempted the electrolysis of molten rubidium chloride. In this process, the molten salt is subjected to an electric current, causing the rubidium cations (Rb^+) to be reduced at the cathode to form liquid rubidium metal, while the chloride anions (Cl^-) are oxidized at the anode to form chlorine gas.[\[13\]](#)[\[14\]](#)[\[15\]](#)

The following diagram illustrates the workflow for the discovery of rubidium.

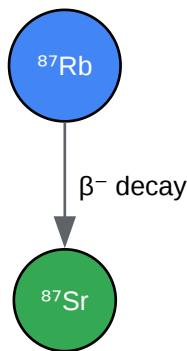
[Click to download full resolution via product page](#)

Workflow for the discovery and isolation of Rubidium.

The Isotopes of Rubidium

Following the discovery of the element, the understanding of its atomic nature evolved with the advent of new technologies, leading to the identification of its isotopes.

Naturally Occurring Isotopes: ^{85}Rb and ^{87}Rb


Natural rubidium is composed of two isotopes: the stable isotope **rubidium-85** (^{85}Rb) and the radioactive isotope rubidium-87 (^{87}Rb).[\[12\]](#)[\[4\]](#)[\[16\]](#)[\[17\]](#) ^{85}Rb is the more abundant of the two.[\[16\]](#)

The radioactivity of rubidium was first detected in 1908, but it was not until later that ^{87}Rb was identified as the source of this radioactivity.[\[12\]](#)[\[4\]](#) The radioactive nuclide ^{87}Rb was first reported in 1921 through the use of a mass spectrograph.[\[18\]](#)

The Radioactive Decay of Rubidium-87

Rubidium-87 is a primordial radionuclide, meaning it has existed since the formation of the Earth.[\[12\]](#) It undergoes beta decay, transforming into the stable isotope strontium-87 (^{87}Sr) with a very long half-life of approximately 49 billion years.[\[12\]](#)[\[16\]](#) This slow decay process is the basis for the rubidium-strontium dating method used in geology to determine the age of rocks.[\[16\]](#)[\[17\]](#)

The decay scheme for ^{87}Rb is as follows:

[Click to download full resolution via product page](#)

Beta decay of Rubidium-87 to Strontium-87.

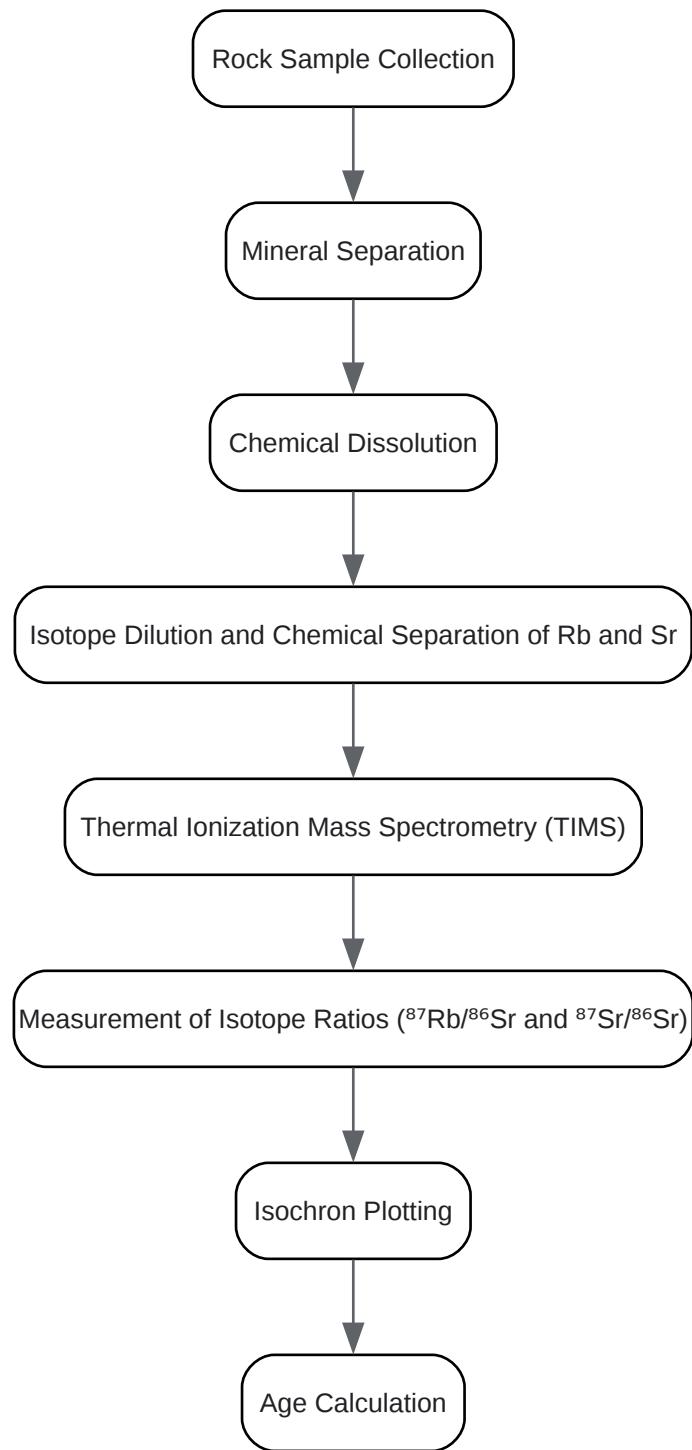
Artificial Isotopes of Rubidium

In addition to the two naturally occurring isotopes, a number of artificial radioactive isotopes of rubidium have been synthesized over the years.[12][19] These isotopes are typically produced in particle accelerators by bombarding stable nuclei with high-energy particles or through nuclear fission.[20][21][22][23]

Experimental Methodologies for Isotope Studies

The discovery and characterization of rubidium isotopes have been heavily reliant on the development of sophisticated analytical techniques, most notably mass spectrometry.

Mass Spectrometry


Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is the primary method for determining the isotopic composition of an element.

3.1.1. Thermal Ionization Mass Spectrometry (TIMS):

A particularly important technique in the study of rubidium isotopes is Thermal Ionization Mass Spectrometry (TIMS).[24][25][26][27]

- Principle: In TIMS, a purified sample of the element is deposited onto a metal filament. The filament is heated to a high temperature, causing the atoms to ionize. The resulting ions are then accelerated into a magnetic field, which separates them based on their mass-to-charge ratio. Detectors then measure the abundance of each isotope.[24][25]
- Application in Rubidium-Strontium Dating: TIMS is crucial for rubidium-strontium dating, as it allows for the precise measurement of the ratios of ^{87}Rb to ^{86}Sr and ^{87}Sr to ^{86}Sr in rock samples.[17]

The following diagram illustrates the general workflow of Rubidium-Strontium dating.

[Click to download full resolution via product page](#)

Workflow for Rubidium-Strontium dating.

Production and Identification of Artificial Isotopes

The synthesis of artificial rubidium isotopes involves nuclear reactions, and their identification relies on a combination of chemical separation and nuclear detection techniques.

3.2.1. Production Methods:

- **Charged-Particle Bombardment:** Lighter, neutron-deficient isotopes are often produced by bombarding stable target nuclei with charged particles (e.g., protons, alpha particles) in a cyclotron. For example, bombarding bromine with alpha particles can produce rubidium isotopes.
- **Nuclear Fission:** Heavier, neutron-rich isotopes of rubidium are typically produced as fission products from the nuclear fission of heavy elements like uranium.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

3.2.2. Identification Protocol:

- **Irradiation:** A target material is irradiated with a beam of particles in an accelerator or with neutrons in a nuclear reactor.
- **Radiochemical Separation:** After irradiation, the target is dissolved, and chemical procedures are used to separate the minute quantities of the desired rubidium isotope from the bulk target material and other reaction products.[\[28\]](#)
- **Mass Spectrometry:** The isotopic identity of the separated rubidium is confirmed using a mass spectrometer.
- **Radiation Detection:** The radioactive decay properties (e.g., half-life, type and energy of radiation) of the new isotope are measured using radiation detectors. This provides a unique "fingerprint" for each radioisotope.

Table of Rubidium Isotopes

The following table summarizes the key properties of the known isotopes of rubidium.

Isotope	Atomic Mass (u)	Half-life	Decay Mode(s)	Natural Abundance (%)
⁷¹ Rb	70.96532	21.4 ms	β^+	0
⁷² Rb	71.95908	17.7 ms	β^+	0
...
⁸⁵ Rb	84.911789738	Stable	-	72.17
⁸⁶ Rb	85.9111674	18.631 d	β^- , EC	0
⁸⁷ Rb	86.909180527	4.923×10^{10} y	β^-	27.83
⁸⁸ Rb	87.91131559	17.77 min	β^-	0
...
¹⁰² Rb	101.94776	37 ms	β^- , β^-n	0

(Note: This is a partial list. For a complete and up-to-date list of all known rubidium isotopes and their properties, please refer to the latest nuclear data compilations.)[\[1\]](#)[\[19\]](#)[\[29\]](#)

Conclusion

The discovery and exploration of rubidium and its isotopes represent a fascinating chapter in the history of chemistry and physics. From the initial observation of its characteristic red spectral lines by Bunsen and Kirchhoff to the use of its radioactive isotope in dating ancient rocks and the synthesis of a wide array of artificial isotopes, the study of rubidium has consistently pushed the boundaries of scientific understanding and technological capability. The experimental techniques developed and refined for the study of rubidium, particularly in the field of mass spectrometry, have had far-reaching implications across various scientific disciplines. This guide has provided a technical overview of this journey, highlighting the key discoveries, experimental protocols, and the wealth of isotopic data that has been accumulated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WebElements Periodic Table » Rubidium » isotope data [webelements.com]
- 2. briandcolwell.com [briandcolwell.com]
- 3. WebElements Periodic Table » Rubidium » historical information [webelements.com]
- 4. Rubidium - Wikipedia [en.wikipedia.org]
- 5. Robert Bunsen and Gustav Kirchhoff | Science History Institute [sciencehistory.org]
- 6. Gustav Kirchhoff – Colored Flames, Prisms, and Element Discovery - ChemistryViews [chemistryviews.org]
- 7. todayinsci.com [todayinsci.com]
- 8. rinconeducativo.org [rinconeducativo.org]
- 9. quora.com [quora.com]
- 10. Kirchhoff and Bunsen on Spectroscopy [chemteam.info]
- 11. magmastructures.com [magmastructures.com]
- 12. Rubidium | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 17. Rubidium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 18. Rubidium-87 - isotopic data and properties [chemlin.org]
- 19. Isotopes of rubidium - Wikipedia [en.wikipedia.org]
- 20. Fission products (by element) - Wikipedia [en.wikipedia.org]

- 21. Production of neutron-rich isotopes in fission of uranium induced by neutrons of 20 MeV average energy (Journal Article) | ETDEWEB [osti.gov]
- 22. Nuclear fission - Decay Chains, Charge Distribution | Britannica [britannica.com]
- 23. The Fission Process – MIT Nuclear Reactor Laboratory [nrl.mit.edu]
- 24. Thermal ionization mass spectrometry - Wikipedia [en.wikipedia.org]
- 25. Materials and Fuels Complex - Thermal Ionization Mass Spectrometer [mfc.inl.gov]
- 26. researchgate.net [researchgate.net]
- 27. books.rsc.org [books.rsc.org]
- 28. apps.dtic.mil [apps.dtic.mil]
- 29. Rubidium Isotopes - List and Properties [chemlin.org]
- To cite this document: BenchChem. [The Discovery and History of Rubidium Isotopes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076637#discovery-and-history-of-rubidium-isotopes\]](https://www.benchchem.com/product/b076637#discovery-and-history-of-rubidium-isotopes)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

